REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:6])[CH:4]=[CH2:5].O=O.[CH2:14](COC)[O:15]C>Cl[Pd]Cl>[CH3:14][O:15][CH:5]([O:2][CH3:1])[CH2:4][C:3]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:6]
|
Name
|
Cu
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
PdCl2
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)OCCCC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |